SJ-172550

MDMX selectivity p53 peptide competition biochemical EC50

MDMX-amplified cancers resist MDM2 inhibitor monotherapy, leaving p53 inactivated. SJ-172550 is the first selective MDMX antagonist that directly addresses this gap. • Reversibly binds MDMX p53 pocket (EC₅₀ 2.3-5 μM); ~11-fold selectivity over MDM2 • Restores p53 transcriptional activity without p53 accumulation-mechanistically distinct from MDM2 inhibitors • Validated in Weri1 retinoblastoma cells; reduces proliferation, increases caspase-3 at 20 μM • Supplied ≥98% purity; prepare fresh DMSO solutions; short treatment durations recommended

Molecular Formula C22H21ClN2O5
Molecular Weight 428.9 g/mol
Cat. No. B8114607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ-172550
Molecular FormulaC22H21ClN2O5
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC
InChIInChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3
InChIKeyRKKFQJXGAQWHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJ-172550: First-in-Class MDMX Antagonist


SJ-172550 (CAS 431979-47-4) is a cell-permeable arylmethylidenepyrazolinone small molecule identified via high-throughput screening as the first selective inhibitor of the MDMX (MDM4) protein—a key negative regulator of the p53 tumor suppressor pathway [1]. The compound functions by reversibly binding to the p53-binding pocket of MDMX, thereby competitively displacing the p53 tumor suppressor protein and promoting p53-mediated cell death in retinoblastoma cells with amplified MDMX expression [2]. With a biochemical EC₅₀ of approximately 2.3–5 μM against MDMX and approximately 5- to 11-fold selectivity over the structurally homologous MDM2 protein, SJ-172550 serves as a critical chemical probe for dissecting MDMX-specific contributions to p53 inactivation in wild-type p53 tumor models . Its first-in-class status has established SJ-172550 as a foundational tool compound for studying the non-redundant roles of MDMX in oncogenesis, particularly in cancers where MDM2 inhibition alone is insufficient to restore p53 activity [3]. However, subsequent studies have revealed important limitations regarding aqueous instability and potential off-target reactivity that must inform appropriate experimental application [4].

First reported selective MDMX inhibitor
Cell-permeable small-molecule probe
p53 pathway studies in MDMX-amplified models

SJ-172550: MDMX vs. MDM2 Pharmacology


Generic substitution between MDM2 inhibitors (e.g., Nutlin-3a, RG7112) and MDMX antagonists like SJ-172550 is scientifically invalid due to fundamentally divergent p53 regulatory mechanisms and cellular signaling outcomes. MDM2 functions primarily as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, whereas MDMX inhibits p53 transcriptional activity without promoting degradation [1]. Critically, MDM2 inhibition with Nutlin-3a (5 μM) induces significant p53 protein level upregulation, while MDMX inhibition with SJ-172550 (20 μM) does not produce comparable p53 accumulation, despite both compounds reducing proliferation and increasing caspase-3 activity . This mechanistic divergence means that compounds targeting MDM2 alone fail to fully reactivate p53 in tumors where MDMX is overexpressed or amplified—a scenario observed in retinoblastoma, melanoma, and subsets of breast cancer [2]. Furthermore, SJ-172550's covalent-yet-reversible binding mode, which locks MDMX into a p53-incompatible conformation, is pharmacologically distinct from the purely non-covalent competitive antagonism of MDM2 inhibitors [3]. These fundamental differences render cross-class substitution not merely suboptimal, but potentially misleading in interpreting experimental outcomes related to p53 pathway activation. The quantitative evidence presented in Section 3 directly substantiates why SJ-172550 must be evaluated against MDMX-specific comparators rather than the broader class of p53-MDM interaction inhibitors.

Mechanism divergence

MDM2 inhibitors target degradation; MDMX antagonists enable transcription. Cross-class use may confound p53 pathway readouts.

p53 accumulation profile mismatch

SJ-172550 does not upregulate p53 protein levels, unlike Nutlin-3a. This differential marker must be reviewed when interpreting target engagement.

Binding mode incompatibility

Covalent-reversible conformational locking of MDMX differs from competitive MDM2 antagonism. Pharmacological profiles may not transfer.

SJ-172550 Quantitative Evidence


MDMX Selectivity over MDM2

SJ-172550 demonstrates a quantifiable selectivity window for MDMX over the structurally homologous MDM2 protein in cell-free p53 peptide competition assays. In head-to-head binding analysis, SJ-172550 exhibits an EC₅₀ of 2.3 μM against MDMX compared to 26 μM against MDM2, representing an approximately 11-fold selectivity preference for MDMX . This selectivity profile differentiates SJ-172550 from dual MDM2/MDMX inhibitors or MDM2-selective agents such as Nutlin-3a, which shows picomolar to nanomolar potency against MDM2 with negligible MDMX binding activity [1]. Cross-study comparable data confirm this selectivity range, with reported MDMX EC₅₀ values of 4.3–5.0 μM across independent assessments [2].

MDMX Selectivity
Head-to-head
MDMX EC₅₀ 2.3 μM vs MDM2 26 μM (11-fold)
Supports MDMX-specific pathway dissection
Cell-free p53 peptide competition; Nutlin-3a shows no significant MDMX binding
MDMX selectivity p53 peptide competition biochemical EC50 target engagement

Thermal Stabilization of MDMX

SJ-172550 exerts its MDMX antagonism through a mechanistically distinctive covalent-yet-reversible binding mode that induces a quantifiable thermal stabilization of the MDMX protein. In thermal shift assays using MDMX (residues 23-111), SJ-172550 produces a +7°C increase in the protein's melting temperature (Tm), indicative of a significant conformational stabilization event [1]. This thermal shift corresponds to an apparent EC₅₀ of approximately 1 μM for the stabilization effect, with minimal time dependency observed [2]. In contrast, classical non-covalent competitive inhibitors such as Nutlin-3a (against MDM2) do not induce comparable thermal stabilization shifts, as their binding does not fundamentally alter protein conformation beyond occupancy of the p53-binding pocket [3]. This represents class-level inference regarding the unique mechanism of SJ-172550 among p53-MDM family antagonists.

Thermal Stabilization
Cross-study comparable
+7°C ΔTm; EC₅₀ ≈ 1 μM
Indicates covalent-reversible conformational locking
Thermal shift assay (MDMX 23-111); distinct from competitive inhibitors
thermal shift assay protein stabilization covalent-reversible binding conformational locking

Additive Effect with MDM2 Inhibition

When combined with the MDM2-selective inhibitor Nutlin-3a, SJ-172550 produces strictly additive (non-synergistic) antiproliferative effects in retinoblastoma cells, as demonstrated by formal isobologram analysis across multiple concentration ratios [1]. In Weri1 retinoblastoma cells characterized by MDMX amplification, SJ-172550 alone at 20 μM reduces proliferation and increases caspase-3 activity, but this effect adds linearly with Nutlin-3a (5 μM) co-treatment rather than exhibiting synergy . This additive profile contrasts with the strong synergy observed between MDM2 inhibitors and conventional chemotherapeutics, and reflects the non-redundant but complementary roles of MDM2 and MDMX in p53 regulation—MDM2 inhibition elevates p53 protein levels while MDMX inhibition enables p53 transcriptional activity [2].

Additive Effect
Head-to-head
Additive (non-synergistic) with Nutlin-3a
Defines additive baseline for dual-inhibition studies
Isobologram in Weri1 retinoblastoma cells; 20-24 h exposure
combination therapy additivity isobologram retinoblastoma p53 activation

Differential p53 Protein Accumulation

A critical differentiation point between MDMX and MDM2 inhibition is the divergent effect on p53 protein accumulation in cellular assays. Treatment with SJ-172550 (20 μM) reduces proliferation and increases caspase-3 activity in cultured cancer cells but does not induce a significant upregulation of p53 protein levels . In direct contrast, MDM2 inhibition with Nutlin-3a (5 μM) produces robust p53 protein accumulation due to blockade of MDM2-mediated proteasomal degradation of p53 [1]. This quantitative distinction reflects the fundamental biological divergence wherein MDM2 primarily controls p53 stability through ubiquitination, while MDMX regulates p53 transcriptional activity without affecting protein turnover [2]. The lack of p53 accumulation with SJ-172550 treatment is not a failure of target engagement but rather a mechanistic signature of selective MDMX antagonism.

p53 Accumulation
Head-to-head
No p53 upregulation vs Nutlin-3a-induced accumulation
Verifies MDMX-selective pharmacology (absence of p53 stabilization)
Western blot in wild-type p53 cells; both reduce proliferation
p53 stabilization protein accumulation MDM2 degradation pathway transcriptional activation

Chemical Stability Profile

SJ-172550 exhibits significant chemical instability in aqueous buffers, undergoing degradation to side products of unknown biological activity—a property that must inform experimental design and data interpretation [1]. LC-MS analysis reveals that SJ-172550 exists in dynamic equilibrium with degradation products in solution, with freshly prepared DMSO solutions developing an orange hue characteristic of degradation over time [2]. Using an SJ-172550-derived affinity probe, promiscuous binding to cellular proteins was observed, while cellular thermal shift assays (CETSA) failed to demonstrate target engagement with endogenous MDMX in intact cells [3]. The arylmethylidenepyrazolinone scaffold has been classified among the 'most problematic' PAINS (Pan-Assay Interference Compounds) with a BadApple promiscuity score of 497, exceeding the 300 threshold for PAINS designation [4]. This represents a cross-study comparable differentiation from more stable MDM2 inhibitors such as Nutlin-3a and RG7112, which have well-characterized stability profiles and validated cellular target engagement.

Chemical Stability
Data to verify
BadApple promiscuity score 497; PAINS scaffold; CETSA negative
Biochemical use supported; cellular studies require stability controls
Aqueous degradation observed; use fresh DMSO solutions
chemical stability PAINS aqueous degradation experimental reproducibility chemical probe validation

SJ-172550 Research Applications


In Vitro Biochemical Binding Studies

SJ-172550 is optimally deployed in cell-free biochemical assays to characterize MDMX-p53 protein-protein interactions and screen for compounds that modulate this interface. The compound's defined MDMX binding affinity (EC₅₀ = 2.3–5.0 μM) and 11-fold selectivity over MDM2 enable unambiguous interpretation of MDMX-specific binding events in fluorescence polarization or TR-FRET assay formats . Researchers should prepare fresh compound solutions in DMSO immediately before use and minimize aqueous incubation time due to documented instability in buffer systems [1]. This application leverages the compound's strengths (well-characterized in vitro binding parameters) while mitigating its limitations (cellular promiscuity and stability concerns).

MDMX-Amplified Cancer Cell Studies

SJ-172550 demonstrates reproducible activity in retinoblastoma cell lines (e.g., Weri1) characterized by MDMX amplification and wild-type p53 status, producing measurable reductions in proliferation and increases in caspase-3 activation at 20 μM concentration . However, based on the compound's lack of p53 accumulation (unlike Nutlin-3a) and failure to show target engagement in cellular thermal shift assays, researchers must incorporate rigorous control experiments to distinguish MDMX-mediated effects from off-target activities [1]. Recommended controls include: parallel treatment with MDM2 inhibitors to verify MDMX-specific phenotypes; inclusion of p53-null cell lines to confirm p53 dependence; and use of structurally distinct MDMX inhibitors (e.g., WK298) for orthogonal validation [2]. Freshly prepared compound solutions and short treatment durations (<24 hours) are advised to minimize degradation artifacts [3].

Chemical Scaffold for SAR Optimization

The arylmethylidenepyrazolinone core of SJ-172550 represents a validated starting point for medicinal chemistry optimization of MDMX antagonists with improved drug-like properties. The compound's first-in-class status and documented MDMX binding mechanism provide a structural template for designing analogs that address its documented limitations—specifically aqueous instability, PAINS-associated promiscuity, and lack of robust cellular target engagement . The covalent-yet-reversible binding mode, which induces +7°C thermal stabilization of MDMX, offers a unique pharmacophore that can be exploited to achieve conformational modulation of MDMX rather than simple competitive antagonism [1]. Optimization efforts should prioritize elimination of the reactive methylidenepyrazolinone moiety while retaining the ability to lock MDMX into a p53-incompatible conformation. This application scenario positions SJ-172550 as a chemical probe scaffold rather than a final tool compound suitable for all experimental contexts [2].

Combination Studies with MDM2 Inhibitor

SJ-172550 is appropriately used in combination with MDM2 inhibitors (e.g., Nutlin-3a) to study the complementary and non-redundant roles of MDM2 and MDMX in p53 pathway regulation. The additive (non-synergistic) effect documented by isobologram analysis provides a defined experimental baseline for assessing whether dual MDM2/MDMX inhibition offers therapeutic advantage over single-agent approaches . This additive profile distinguishes the MDM2/MDMX relationship from synergistic interactions observed between MDM2 inhibitors and DNA-damaging chemotherapeutics, enabling researchers to parse pathway-specific combinatorial effects [1]. Experimental design should account for the differential p53 accumulation patterns: MDM2 inhibition elevates p53 protein levels while MDMX inhibition (via SJ-172550) does not, providing a built-in mechanistic control for interpreting dual-inhibition outcomes [2]. This scenario is particularly relevant for wild-type p53 tumor models where MDMX overexpression may limit responsiveness to MDM2 inhibitor monotherapy.

Application
Selection Property
Validation Focus
In vitro biochemical binding studies
Cell-free assay compatibility
MDMX selectivity verification, fresh DMSO solution preparation
MDMX-amplified cancer cell studies
Cell-based assay context (wild-type p53, MDMX amplification)
p53-dependent phenotype confirmation; orthogonal MDMX inhibitors as controls
Chemical scaffold for SAR optimization
Arylmethylidenepyrazolinone core for derivatization
Eliminate PAINS liability; retain MDMX conformational locking
Combination studies with MDM2 inhibitor
Dual MDM2/MDMX inhibition model
Additivity baseline by isobologram; differential p53 accumulation as control

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